
2,3-Difluoro-4-(trimethylsilyl)benzoic acid
Übersicht
Beschreibung
2,3-Difluoro-4-(trimethylsilyl)benzoic acid is a useful research compound. Its molecular formula is C10H12F2O2Si and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis Techniques : New benzoic acid derivatives with trimethylsilyl groups, such as 4-((trimethylsilyl)methoxy) and 4-(3-(trimethylsilyl)propoxy)benzoic acids, have been synthesized. These compounds have been structurally confirmed using X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) (Zaltariov et al., 2016).
Quantum Chemical Studies
- Theoretical Analysis : Theoretical studies, including Density Functional Theory (DFT) and Hartree-Fock methods, were used to understand the molecular structures of silicon-containing benzoic acid derivatives. These studies provide insights into the electronic absorption bands, vibrational frequencies, electrostatic potentials, and molecular descriptors of such compounds (Zaltariov et al., 2016).
Catalysis and Reaction Mechanisms
- Catalytic Applications : In certain reactions, the trimethylsilyl group is essential. For example, 2-(trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to form benzosilole derivatives. This process involves a formal substitution at a silicon center, highlighting the significance of the trimethylsilyl group in catalytic reactions (Tobisu et al., 2009).
- Synthesis of Difluoromethyl Ketones : Studies have shown that [Difluoro(phenylsulfanyl)methyl]trimethylsilane undergoes reactions to provide difluoromethyl ketones, which are then used in further chemical transformations. This illustrates the application of trimethylsilyl derivatives in creating complex chemical structures (Phetcharawetch et al., 2017).
Pharmacological Potential
- Antiangiogenic Effects : Certain derivatives, like 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid, have demonstrated antiangiogenic and antitumor effects. These compounds can inhibit tumor progression and metastasis in colon cancer by interfering with the production of vascular endothelial growth factor (VEGF) (Minagawa et al., 2004).
Wirkmechanismus
The mechanism of action of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its use. For example, if used as a reagent in a chemical reaction, its mechanism of action would involve the participation of its functional groups (the carboxylic acid group and the trimethylsilyl group) in the reaction .
Zukünftige Richtungen
The future directions for the study and use of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its potential applications. For example, if it shows promise as a reagent in certain chemical reactions, future research might focus on optimizing its synthesis and exploring its use in various reactions .
Eigenschaften
IUPAC Name |
2,3-difluoro-4-trimethylsilylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2Si/c1-15(2,3)7-5-4-6(10(13)14)8(11)9(7)12/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOJKVRZLZAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


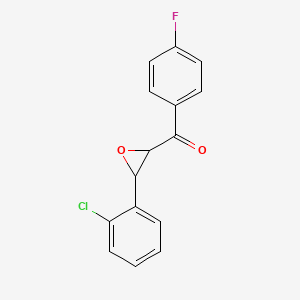
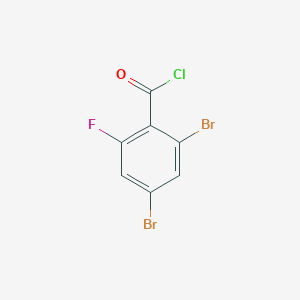

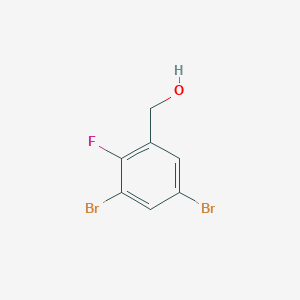


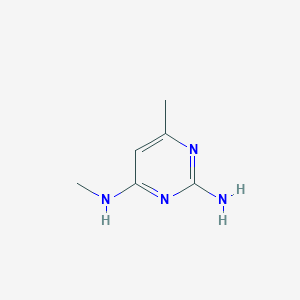
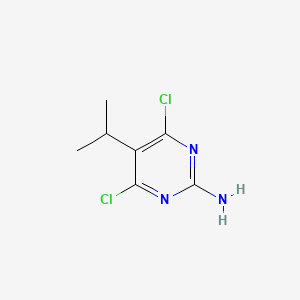
![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)
![(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)
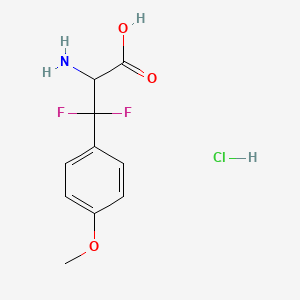
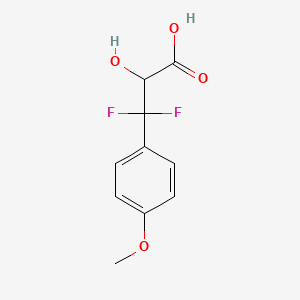
![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)

